![molecular formula C24H18ClNO5 B2540001 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 324044-95-3](/img/structure/B2540001.png)
2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate" is a complex organic molecule that appears to be related to various research areas, including organic synthesis and crystallography. The presence of a chlorophenyl group suggests potential reactivity typical of halogenated aromatics, while the 1H-benzo[de]isoquinoline-1,3(2H)-dione moiety indicates a polycyclic structure that could be relevant in the study of molecular interactions and crystal packing.
Synthesis Analysis
The synthesis of related chlorophenyl compounds has been explored in various studies. For instance, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination, which could be a potential method for synthesizing the chlorophenyl part of the target compound . Additionally, a green synthesis approach was used to create trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f] benzofuran-6-yl)methanones, which demonstrates the possibility of environmentally friendly synthetic routes for related structures .
Molecular Structure Analysis
The molecular structures of chlorophenyl compounds have been determined using single crystal XRD, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule . The crystal structure of a related compound, 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, has been analyzed, revealing the planarity of the central β-lactam ring and its dihedral angles with adjacent groups . This information is crucial for understanding the molecular geometry and potential reactivity of the target compound.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be diverse. For example, the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene suggests that the chlorophenyl moiety can undergo various reactions, including chlorination and coupling reactions . The study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones provides insight into the types of weak interactions, such as hydrogen bonding and halogen-mediated interactions, that can occur in chlorophenyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. The crystal packing of 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl) phosphoramidate, for example, is characterized by π...π aromatic stacking interactions, which could be indicative of the solid-state properties of the target compound . The solubility and crystallinity of these compounds can be further studied to understand their potential applications in various fields, such as pharmaceuticals or materials science.
Scientific Research Applications
Catalyst-Driven Syntheses
Research has demonstrated efficient catalysts such as DABCO (1,4-diaza-bicyclo[2.2.2]octane) facilitating the diastereoselective synthesis of related compounds in aqueous mediums. These syntheses yield complex molecules with potential applications in drug development and material science due to their unique structural features (Salari, Mosslemin, & Hassanabadi, 2017).
Green Chemistry Approaches
Another study highlights the green synthesis of similar molecules, emphasizing environmentally friendly methods that produce less hazardous waste and require milder conditions. This approach not only aligns with sustainable chemistry goals but also offers potential cost and safety benefits in industrial applications (Salari, Mosslemin, & Hassanabadi, 2019).
Antimicrobial Activity
Compounds with related structures have been synthesized and evaluated for their antimicrobial properties. This research suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Photophysical Studies
Investigations into the aromaticity-controlled thermal stability of photochromic systems based on similar structural motifs offer insights into designing materials with tunable optical properties. These findings could lead to advancements in photovoltaic devices, sensors, and molecular switches (Yang et al., 2012).
Organic Synthesis and Medicinal Chemistry
The exploration of tautomerism in side-chain derivatives of N-heterocycles related to the compound provides a deeper understanding of chemical reactivity and stability. Such knowledge is crucial for the development of pharmaceuticals, where tautomerism can significantly impact drug activity and metabolism (Mondelli & Merlini, 1966).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit activity against breast cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit cell proliferation . This suggests that this compound may interact with its targets to disrupt normal cell growth and division, leading to a decrease in the number of cancer cells.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c25-17-11-9-15(10-12-17)20(27)14-31-21(28)8-3-13-26-23(29)18-6-1-4-16-5-2-7-19(22(16)18)24(26)30/h1-2,4-7,9-12H,3,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIBFQJLUFEHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

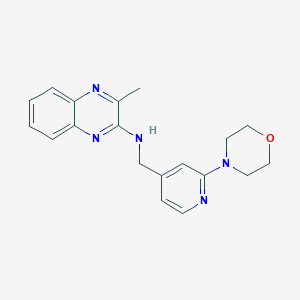
![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)
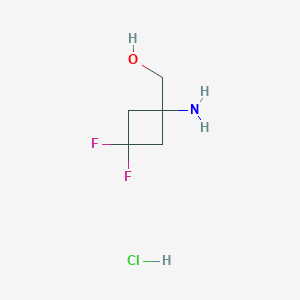
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)


![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)
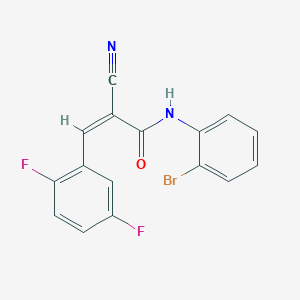
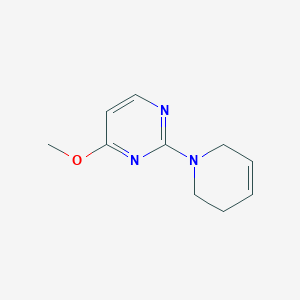
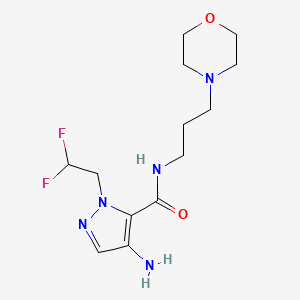
![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)